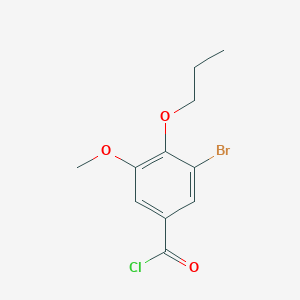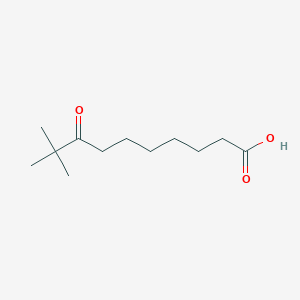
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is an organic compound with the chemical formula C9H7F3O4S . It has a molecular weight of 268.21 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 268.21 , and its molecular formula is C9H7F3O4S .Scientific Research Applications
Catalysis and Chemical Reactions
3-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is involved in various catalysis and chemical reaction processes. It plays a role in Brønsted acid-mediated sp3 carbon-fluorine bond activation, facilitating reactions between trifluoromethylated arenes and benzene to yield benzophenones (Wang & Hu, 2009). Another study discusses its use in ketone synthesis from carboxylic acids and aromatic hydrocarbons, highlighting its role in dehydration reactions (Keumi et al., 1988).
Metal Extraction and Supramolecular Chemistry
In the field of metal extraction and supramolecular chemistry, this compound derivatives show high extractability towards lanthanoid ions. These compounds form complex supramolecular structures through hydrogen bonding, affecting their extraction capabilities (Morohashi et al., 2014).
Photoluminescence in Polymer Chemistry
This compound also finds applications in polymer chemistry, particularly in enhancing the photoluminescence properties of complexes involving polysulfone and rare earth elements (Gao et al., 2015).
Environmental Remediation
Another important application is in environmental remediation, where derivatives of this compound are used in the oxidative degradation of perfluorinated compounds in groundwater, showcasing its potential in in-situ remediation processes (Park et al., 2016).
Synthesis of Organic Compounds
The compound plays a significant role in the synthesis of various organic compounds. Its derivatives are used in the formation of sulfonamides with potential bioactivities, as well as in the hydrolysis process to produce different organic structures (Dineshkumar & Thirunarayanan, 2019), (King & Gill, 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to various safety measures to be taken while handling the compound.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNQKSDXFYJKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)



